Cas no 2169612-50-2 (3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
- 2169612-50-2
- EN300-1582343
- 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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- Inchi: 1S/C8H10N6/c9-7-6-8(11-4-10-7)14(13-12-6)3-5-1-2-5/h4-5H,1-3H2,(H2,9,10,11)
- InChI Key: AAVRUJQGJJPZHO-UHFFFAOYSA-N
- SMILES: N1(C2C(=C(N)N=CN=2)N=N1)CC1CC1
Computed Properties
- Exact Mass: 190.09669434g/mol
- Monoisotopic Mass: 190.09669434g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 82.5Ų
3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1582343-0.05g |
3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2169612-50-2 | 0.05g |
$1068.0 | 2023-06-04 | ||
| Enamine | EN300-1582343-0.1g |
3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2169612-50-2 | 0.1g |
$1119.0 | 2023-06-04 | ||
| Enamine | EN300-1582343-0.25g |
3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2169612-50-2 | 0.25g |
$1170.0 | 2023-06-04 | ||
| Enamine | EN300-1582343-0.5g |
3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2169612-50-2 | 0.5g |
$1221.0 | 2023-06-04 | ||
| Enamine | EN300-1582343-1.0g |
3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2169612-50-2 | 1g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1582343-2.5g |
3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2169612-50-2 | 2.5g |
$2492.0 | 2023-06-04 | ||
| Enamine | EN300-1582343-5.0g |
3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2169612-50-2 | 5g |
$3687.0 | 2023-06-04 | ||
| Enamine | EN300-1582343-10.0g |
3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2169612-50-2 | 10g |
$5467.0 | 2023-06-04 | ||
| Enamine | EN300-1582343-50mg |
3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2169612-50-2 | 50mg |
$1068.0 | 2023-09-24 | ||
| Enamine | EN300-1582343-100mg |
3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2169612-50-2 | 100mg |
$1119.0 | 2023-09-24 |
3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-(cyclopropylmethyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
3-(Cyclopropylmethyl)-3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: A Comprehensive Overview
The compound with CAS No. 216961-50-2, known as 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique triazolo[4,5-d]pyrimidine core structure, which is a fused bicyclic system combining a triazole and a pyrimidine ring. The presence of the cyclopropylmethyl group at the 3-position introduces interesting steric and electronic properties, making this compound a valuable candidate for various applications.
Recent studies have highlighted the potential of 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine in drug discovery. Its triazolo[4,5-d]pyrimidine framework is known to exhibit bioisosteric properties, which are crucial for designing molecules with improved pharmacokinetic profiles. The cyclopropylmethyl substituent further enhances the molecule's ability to interact with biological targets through non-covalent interactions such as π-stacking and hydrogen bonding. These properties make it an attractive lead compound for developing therapies targeting various diseases, including cancer and neurodegenerative disorders.
In terms of synthesis, the preparation of 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine involves a multi-step process that typically begins with the formation of the triazolo[4,5-d]pyrimidine core. This is often achieved through cyclization reactions involving appropriate precursors such as amidines or guanidines. The introduction of the cyclopropylmethyl group requires careful planning to ensure optimal regioselectivity and yield. Recent advancements in catalytic methods and asymmetric synthesis have significantly improved the efficiency of this process.
The structural uniqueness of 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine also lends itself to applications beyond pharmaceuticals. Its ability to form stable coordination complexes has been explored in materials science for potential use in catalysis and sensor technologies. Additionally, the molecule's electronic properties make it a promising candidate for organic electronics applications such as field-effect transistors (FETs) and light-emitting diodes (LEDs).
From a computational chemistry perspective, density functional theory (DFT) studies have provided insights into the electronic structure and reactivity of 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine. These studies have revealed that the molecule's aromaticity and conjugation pathways play a critical role in its reactivity towards electrophilic substitution reactions. Furthermore, molecular dynamics simulations have shown that the cyclopropylmethyl group imparts flexibility to the molecule without compromising its overall stability.
In conclusion, 3-(cyclopropylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and favorable properties continue to drive innovative research efforts aimed at harnessing its full potential in drug development and advanced materials science.
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